![molecular formula C8H3F4NO B060523 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 190774-52-8](/img/structure/B60523.png)
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis approaches for related fluorinated compounds involve various methodologies, including general approaches for creating fluorinated dienes, which can be further reacted to produce a range of fluorinated carbocycles. For instance, Kamaldeep et al. (2009) describe a method for synthesizing novel 2-fluoro-3-phenylthio-1,3-butadiene derivatives, which might provide insights into related fluorinated compound syntheses (Kamaldeep, Hwang, Choi, & Jeong, 2009).
Scientific Research Applications
Biologically Active Compounds : Fluorinated aromatic isocyanates, including derivatives of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, are valuable intermediates in the production of herbicides, insecticides, and fungicides. For instance, rearrangements during the synthesis of 2-(trifluoromethyl)phenyl isocyanates led to the discovery of N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties (Kuehle & Klauke, 1977).
Synthetic Organic Chemistry : 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate derivatives are used in the regioselective addition of isocyanates to fluoroalkylated α,β-unsaturated imines. This process aids in the synthesis of fluoroalkyl-substituted triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones, which are important in organic synthesis (Fernández de Trocóniz et al., 2014).
Surface Properties of Materials : The fluorinated isocyanate derivatives, formed from reactions involving fluorotelomer alcohols and polyisocyanate cross-linking agents, have been used in the preparation of films containing acrylic copolymers with hydroxyl groups. These films exhibit excellent surface energy reduction, suggesting potential applications in various materials (Thomas et al., 1998).
Polymer Science : Novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety have been synthesized using derivatives of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. These polymers show high thermal stability and potential applications in optically transparent materials (Liaw et al., 2007).
Battery Technology : Aromatic isocyanates, including derivatives of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, have been studied for their role in improving the performance of Li-ion batteries. These compounds reduce initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces (Zhang, 2006).
Safety And Hazards
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHHWYOEISJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369877 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
190774-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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